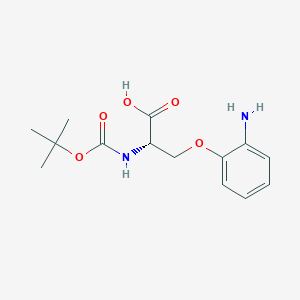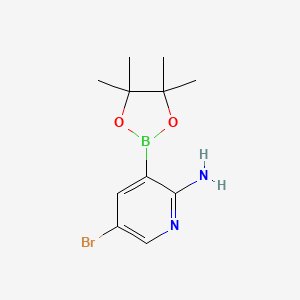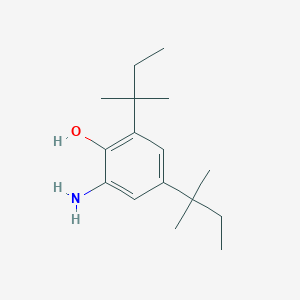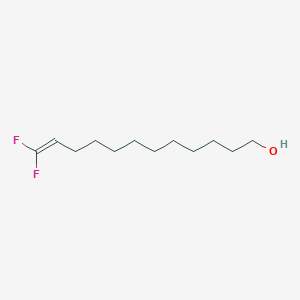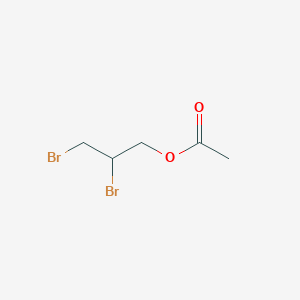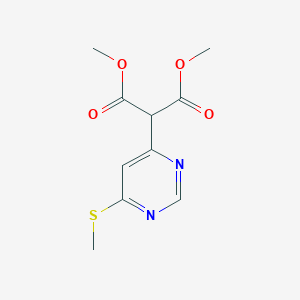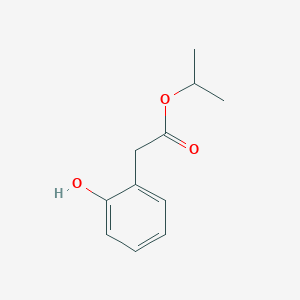
Isopropyl (2-hydroxyphenyl)acetate
Descripción general
Descripción
Isopropyl (2-hydroxyphenyl)acetate is an ester compound characterized by the presence of an isopropyl group attached to the oxygen atom of the ester linkage, and a 2-hydroxyphenyl group attached to the carbonyl carbon. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl (2-hydroxyphenyl)acetate typically involves the esterification of 2-hydroxyphenylacetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-hydroxyphenylacetic acid+isopropanolH2SO4Isopropyl (2-hydroxyphenyl)acetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete. The product is then purified by distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 2-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 2-hydroxyphenylethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Isopropyl (2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Isopropyl (2-hydroxyphenyl)acetate involves its hydrolysis to 2-hydroxyphenylacetic acid and isopropanol. The hydrolysis can be catalyzed by esterases in biological systems. The 2-hydroxyphenylacetic acid can then exert its effects through various biochemical pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparación Con Compuestos Similares
Ethyl (2-hydroxyphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl (2-hydroxyphenyl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Isopropyl benzoate: Similar ester structure but with a benzoate group instead of a 2-hydroxyphenyl group.
Uniqueness: Isopropyl (2-hydroxyphenyl)acetate is unique due to the presence of both the isopropyl group and the 2-hydroxyphenyl group, which confer specific chemical and physical properties. The isopropyl group provides steric hindrance, which can affect the reactivity and stability of the compound. The 2-hydroxyphenyl group allows for additional functionalization and participation in various chemical reactions.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
propan-2-yl 2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)7-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
UMMPLUNDOQUQLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC1=CC=CC=C1O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

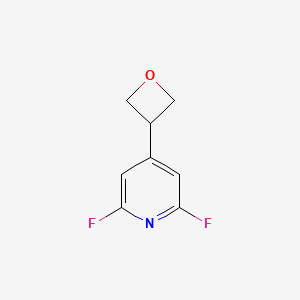
![N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8692960.png)

![[3,5-Dibromo-4-(bromomethyl)phenyl]methanol](/img/structure/B8692970.png)
